molecular formula C10H16ClN3O B3027792 4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride CAS No. 1389315-13-2

4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride

Cat. No.: B3027792
CAS No.: 1389315-13-2
M. Wt: 229.71
InChI Key: CZZZGZLNZCHREQ-UHFFFAOYSA-N
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Description

4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride is a pyrimidine derivative featuring a methyl group at the 4-position and a piperidin-4-yloxy substituent at the 6-position. Pyrimidine-based compounds are critical in medicinal chemistry due to their role in nucleic acid biosynthesis and enzyme inhibition (e.g., kinase inhibitors) .

Properties

IUPAC Name

4-methyl-6-piperidin-4-yloxypyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZZGZLNZCHREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OC2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389315-13-2
Record name Pyrimidine, 4-methyl-6-(4-piperidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389315-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride typically involves the reaction of 2-chloro-4-methyl-6-aminopyrimidine with 4,4-difluoropiperidine in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like 1-methyl-2-pyrrolidinone (NMP) at elevated temperatures (around 140°C). The resulting intermediate is then condensed with various synthesized acids to yield the final product .

Chemical Reactions Analysis

4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

  • This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its piperidine and pyrimidine moieties allow for diverse functionalization, enabling the creation of various derivatives that can exhibit different chemical properties and biological activities.

Reactivity Profile

  • It undergoes several types of reactions, including:
    • Nucleophilic Substitution : The piperidinyl group can be replaced with other nucleophiles, facilitating the development of new compounds.
    • Oxidation and Reduction : These reactions can modify the compound's properties, potentially enhancing its biological activity or altering its solubility characteristics.

Biological Applications

Antimicrobial and Anticancer Properties

  • Research indicates that 4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride exhibits notable biological activities. Studies have shown its potential as an antimicrobial agent and as a candidate for anticancer drug development due to its ability to interact with specific cellular targets.

Pharmaceutical Development

  • The compound is being investigated for its role as a lead compound in developing new therapeutic agents, including:
    • Antidepressants : Its structural analogs are explored for potential antidepressant effects.
    • Analgesics : Similar compounds have shown promise in pain management applications.

Case Studies

Several studies have documented the applications and effectiveness of this compound:

  • Study on Antimicrobial Activity : A recent investigation demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting potential for use in developing new antibiotics.
  • Anticancer Research : Another study focused on the compound's ability to inhibit cell proliferation in cancer cell lines, showing promising results that warrant further exploration into its mechanisms and therapeutic potential.
  • Pharmacological Studies : Ongoing research is examining the pharmacodynamics of this compound to better understand its effects on neurotransmitter systems, which could lead to novel treatments for mood disorders .

Mechanism of Action

The mechanism of action of 4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, leading to various biological effects. For example, they can inhibit the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, which are involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications at the 6-Position

(a) 4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride
  • Key Differences : Replaces the methyl group with a trifluoromethyl (-CF₃) group at the 6-position.
  • Electron-Withdrawing Effect: The -CF₃ group may stabilize the pyrimidine ring electronically, altering binding affinity in enzymatic pockets.
  • Molecular Formula : C₁₀H₁₃ClF₃N₃O; MW : 283.68 .
(b) 4-Methyl-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
  • Key Differences : Substitutes piperidine (6-membered ring) with pyrrolidine (5-membered ring).
  • Hydrogen Bonding: The oxygen in the ether linkage remains, but the reduced ring size may alter spatial orientation .

Core Heterocycle Modifications

(a) 3-Chloro-6-(piperidin-4-yloxy)-pyridazine hydrochloride
  • Key Differences : Replaces pyrimidine with pyridazine (two adjacent nitrogen atoms).
  • Impact :
    • Electronic Properties : Pyridazine’s electron-deficient nature may enhance interactions with positively charged residues in proteins.
    • Solubility : Increased polarity due to additional nitrogen could improve solubility in polar solvents .
  • Molecular Formula : C₉H₁₃Cl₂N₃O; MW : 250.12 .

Functional Group Variations

(a) 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Key Differences : Replaces the ether linkage (-O-) with an amine (-NH-) group at the 6-position.
  • Impact: Hydrogen Bonding: The amine group can act as both a donor and acceptor, enhancing interactions with polar targets. Basicity: Increased basicity compared to the ether analog, affecting ionization state at physiological pH .
  • Structural Insight : Crystallographic data confirm planar pyrimidine rings, with piperidine adopting a chair conformation .
(b) 2-Amino-4-chloro-6-methylpyrimidine
  • Key Differences: Features amino (-NH₂) and chloro (-Cl) groups at positions 2 and 4, respectively.
  • Impact: Reactivity: The chloro group enables nucleophilic substitution reactions, offering a handle for further derivatization.

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
4-Methyl-6-(piperidin-4-yloxy)pyrimidine HCl C₁₀H₁₅ClN₃O* ~256.7 4-Me, 6-piperidin-4-yloxy Moderate lipophilicity, ether linkage
4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine HCl C₁₀H₁₃ClF₃N₃O 283.68 6-CF₃, 4-piperidin-4-yloxy High lipophilicity, electron-withdrawing
4-Methyl-6-(pyrrolidin-3-yloxy)pyrimidine HCl C₉H₁₄ClN₃O ~231.7 4-Me, 5-membered pyrrolidine ring Reduced conformational flexibility
3-Chloro-6-(piperidin-4-yloxy)-pyridazine HCl C₉H₁₃Cl₂N₃O 250.12 Pyridazine core, 3-Cl Increased polarity, dual N atoms
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ 192.26 6-piperidin-1-yl, 2-NH₂ Enhanced H-bonding, basicity

Biological Activity

4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

The compound's structure includes a pyrimidine ring substituted with a piperidine moiety, which is essential for its biological activity. The molecular formula is C11H15ClN2OC_{11}H_{15}ClN_2O, and it has a molecular weight of approximately 220.7 g/mol. The presence of the piperidine ring is crucial for enhancing lipophilicity and modulating receptor interactions.

The biological activity of this compound primarily involves its role as a ligand for specific receptors or enzymes. Studies suggest that it may inhibit certain enzymatic pathways, leading to various pharmacological effects:

  • Receptor Interaction: The compound has shown affinity for histamine receptors and sigma receptors, indicating potential applications in treating neurological disorders and pain management .
  • Enzyme Inhibition: Its ability to inhibit enzymes such as NAPE-PLD has been noted, which may influence lipid signaling pathways .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
Analgesic EffectsDemonstrated analgesic activity in nociceptive and neuropathic pain models.
Enzyme InhibitionInhibits NAPE-PLD, impacting lipid metabolism and signaling pathways.
Antiviral ActivityExhibited antiviral properties against influenza viruses.
Antiparasitic ActivityShowed efficacy in reducing parasitemia in malaria models.

Case Studies

  • Analgesic Activity: A study evaluated the analgesic effects of the compound in various pain models, revealing significant efficacy comparable to established analgesics. The mechanism involved modulation of histamine and sigma receptors, suggesting a novel approach to pain management .
  • Enzyme Inhibition Studies: Research focused on the inhibition of NAPE-PLD demonstrated that modifications in the piperidine substituent could enhance potency, leading to the identification of more effective analogs for therapeutic use .
  • Antiviral Efficacy: In vitro studies indicated that this compound could effectively reduce viral loads in infected cell cultures, highlighting its potential as an antiviral agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that variations in the piperidine substituent significantly affect the compound's potency and selectivity:

  • Piperidine Modifications: Substituting different groups on the piperidine ring has led to compounds with improved selectivity and reduced side effects.
  • Lipophilicity vs. Activity: Balancing lipophilicity and hydrophilicity is crucial for optimizing bioavailability while maintaining therapeutic efficacy .

Q & A

Q. How can the synthesis of 4-methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride be optimized for higher yields?

Methodological Answer:

  • Stepwise Optimization : Begin with small-scale reactions (e.g., 0.1–1 mmol) to evaluate solvent and base compatibility. For example, highlights the use of dichloromethane and sodium hydroxide in analogous piperidinylpyrimidine syntheses.
  • Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation if intermediates require functionalization (refer to for multi-step reaction conditions).
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane. For hydrochloride salts, precipitate using HCl-saturated ether (as in ).
  • Yield Tracking : Document yields at each step to identify bottlenecks. reports yields as low as 2–5% in multi-step syntheses, emphasizing the need for iterative optimization .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the piperidin-4-yloxy substituent and pyrimidine ring structure. utilized NMR to resolve similar piperidine-pyrimidine derivatives.
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and purity. recommends HRMS for sulfonyl- and pyrimidine-containing compounds.
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in for a related pyrimidine-piperidine crystal structure .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. and mandate glovebox use for air-sensitive steps (e.g., amine deprotection).
  • Ventilation : Conduct reactions in fume hoods due to potential HCl gas release during salt formation ().
  • Waste Disposal : Segregate halogenated waste (e.g., dichloromethane) from aqueous acidic waste, as per and .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the piperidin-4-yloxy group in this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model nucleophilic substitution at the piperidin-4-yloxy oxygen. ’s approach to surface adsorption studies can be adapted for solvation effects.
  • Docking Studies : Screen for interactions with biological targets (e.g., kinases) using AutoDock Vina. ’s structural data provides a template for binding site analysis .

Q. How should researchers address contradictions in biological activity data across similar pyrimidine derivatives?

Methodological Answer:

  • Meta-Analysis : Compare IC50 values from assays using standardized protocols (e.g., ATP-binding kinase assays). and highlight variability due to substituent positioning.
  • Structural-Activity Relationship (SAR) : Systematically modify the pyrimidine’s 4-methyl or piperidinyloxy groups and test against controls. ’s crystal structure aids in rationalizing steric effects .

Q. What strategies mitigate degradation during long-term storage of this hydrochloride salt?

Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. ’s storage guidelines for hygroscopic hydrochlorides recommend desiccators with silica gel.
  • Lyophilization : For aqueous solutions, freeze-dry and store at -20°C under argon ( and ) .

Critical Research Gaps

  • Toxicity Profiling : Limited data on acute/chronic toxicity ( and ). Conduct OECD 423/GLP-compliant assays.
  • Metabolic Stability : No published CYP450 interaction studies. Use human liver microsomes (HLM) for preliminary screening .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride
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4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride

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